
Echinomycin
描述
依替米星是一种环状缩肽类抗生素,于 1957 年首次从细菌链霉菌属中分离得到。 它属于喹喔啉类抗生素家族,以其强大的抗菌、抗癌和抗病毒活性而闻名 。 依替米星是一种双插层剂,这意味着它可以插入到 DNA 的两对碱基之间,从而抑制 DNA 的复制和转录 .
准备方法
合成路线和反应条件
依替米星是由一种独特的非核糖体肽合成酶 (NRPS) 途径生物合成的。生物合成从喹喔啉-2-羧酸 (QC) 分子开始,该分子来源于 L-色氨酸。含有腺苷酸化结构域的酶 Ecm1 激活并转移 QC 到脂肪酸生物合成酰基载体蛋白 (ACP)。第一个模块 Ecm6 接受 QC-SFabC 作为起始单元。然后肽二聚化并通过 Emc7 的末端硫酯酶结构域释放。 该环化产物经过进一步修饰,包括由氧化还原酶 Ecm17 形成二硫键 .
工业生产方法
依替米星的工业生产涉及链霉菌属或相关细菌菌株的发酵。 发酵过程经过优化以最大限度地提高依替米星的产量,然后使用色谱技术进行提取和纯化 .
化学反应分析
反应类型
依替米星会发生各种化学反应,包括:
氧化: 其生物合成过程中二硫键的形成。
还原: 在某些条件下,二硫键可能发生还原。
取代: 喹喔啉部分或肽主链的修饰。
常用试剂和条件
氧化剂: 用于形成二硫键。
还原剂: 用于断裂二硫键。
溶剂: 甲醇或乙腈等有机溶剂用于纯化过程。
主要产物
科学研究应用
Cancer Treatment
1.1 Mechanism of Action
Echinomycin is primarily recognized for its ability to inhibit the DNA-binding activity of hypoxia-inducible factor-1 (HIF-1), a transcription factor that promotes tumor survival under low oxygen conditions. By blocking HIF-1, this compound can suppress the expression of genes involved in angiogenesis and cancer cell proliferation .
1.2 Efficacy in Hematological Malignancies
Recent studies have shown that this compound effectively targets leukemia-initiating cells while sparing normal hematopoietic stem cells. In a mouse model of relapsed acute myeloid leukemia (AML), low-dose this compound treatment resulted in a significant reduction of leukemic blasts without affecting normal blood cell production . This selective targeting is crucial for developing therapies that minimize side effects.
1.3 Clinical Trials
A Phase II clinical trial evaluated the efficacy of this compound in patients with advanced colorectal cancer. The trial reported a 10% clinical response rate, with some patients experiencing responses lasting up to 12 months. However, the treatment was associated with significant side effects, including anaphylaxis, which necessitated adjustments in administration protocols .
Molecular Biology Applications
2.1 Gene Expression Studies
This compound's role as a HIF-1 inhibitor makes it a valuable tool for studying hypoxia-related gene expression. Research has demonstrated that this compound treatment leads to decreased expression of HIF-1 target genes such as glucose transporter-1 (GLUT1) and B-cell CLL/lymphoma-2 (BCL2) in various leukemia cell lines, indicating its potential as a research reagent for understanding cellular responses to hypoxia .
2.2 Ovarian Function Research
This compound has been studied for its effects on ovarian function, particularly in the context of gonadotropin-induced ovulation. It was found to inhibit endothelin-2 expression and subsequently block ovulation in mammalian models, highlighting its potential use in reproductive health research . This application could lead to insights into fertility treatments and understanding ovulatory mechanisms.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound across various studies:
作用机制
依替米星通过插入到 DNA 的两个特定位点来发挥其作用,从而阻断缺氧诱导因子 1 α (HIF1alpha) 的结合。 这种抑制阻止了参与糖酵解、血管生成、迁移和侵袭的基因的转录,所有这些对于肿瘤进展和转移都很重要 。 该化合物以序列特异性方式与 DNA 结合,特别靶向目标基因启动子区域中的缺氧反应元件 (HRE) .
相似化合物的比较
依替米星在喹喔啉类抗生素中是独特的,因为它与 DNA 的双插层结合。类似的化合物包括:
放线菌素: 另一种识别包含 5′GpC3′ 二核苷酸步骤的序列的 DNA 结合抗生素,而依替米星则更喜欢 5′CpG3′ 序列.
曲霉素: 具有类似 DNA 结合特性的肽类抗生素,但结构特征不同。
喹诺霉素 B: 依替米星的类似物,其肽主链略有修饰。
生物活性
Echinomycin, a cyclic peptide antibiotic, has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's mechanisms of action, efficacy in various cancer models, and its antimicrobial properties, supported by recent research findings and case studies.
This compound primarily exerts its effects through the inhibition of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in cancer progression. The compound binds to the HIF-1α subunit, preventing its interaction with hypoxia response elements (HREs) in target genes, thereby inhibiting transcriptional activity under hypoxic conditions .
Dual Effect on HIF-1 Activity
Research indicates that this compound has a dual effect on HIF-1 activity:
- Under Hypoxic Conditions : this compound inhibits HIF-1 DNA binding and transcriptional activity, which is beneficial in targeting cancer cells that rely on HIF-1 for survival and angiogenesis .
- Under Normoxic Conditions : Conversely, it can enhance HIF-1 activity by increasing the expression of HIF-1α, leading to the upregulation of target genes involved in cell survival .
This duality presents challenges for its use as a therapeutic agent in cancer treatment, as it may promote tumor growth under certain conditions.
Efficacy in Cancer Models
This compound has shown promising results in various preclinical models of cancer:
Acute Myeloid Leukemia (AML)
A study demonstrated that this compound selectively targets leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without affecting normal hematopoietic stem cells. Mice treated with this compound exhibited significant reductions in AML blasts and improved survival rates compared to control groups . Specifically:
- 50% of this compound-treated mice had ≤20% AML blasts after treatment.
- Long-term survival was observed in 40% of treated mice over 250 days .
Triple-Negative Breast Cancer (TNBC)
In another study, a liposomal formulation of this compound was developed to enhance its delivery and reduce toxicity. This formulation effectively inhibited primary tumor growth and eliminated metastases in TNBC models. The liposomal this compound demonstrated superior inhibition of HIF-1α transcriptional activity compared to previous formulations . Key findings include:
- Enhanced targeting of metastasized cancer cells.
- Improved therapeutic index due to reduced systemic toxicity.
Antimicrobial Activity
This compound also exhibits potent antimicrobial properties against drug-resistant bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism involves binding to double-stranded DNA, disrupting bacterial replication processes .
Safety Profile
In clinical settings, this compound's safety profile has been evaluated. A Phase II trial indicated minimal hematologic toxicity, with only one instance of grade 3 thrombocytopenia reported among participants . Additionally, a study involving murine fracture models found that this compound did not adversely affect fracture healing or callus formation, suggesting a favorable safety profile for bone-related applications .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
属性
IUPAC Name |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLBOHYWTPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N12O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031266 | |
Record name | Echinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |
Record name | ECHINOMYCIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
1403-88-9, 512-64-1 | |
Record name | Levomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Echinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Echinomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。